17-(Allylamino-d5) Geldanamycin

Description

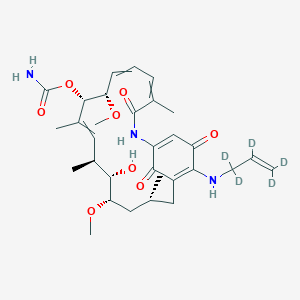

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C₃₁H₃₈D₅N₃O₈ |

|---|---|

Molecular Weight |

590.72 |

Synonyms |

17-Demethoxy-17-(2-propenylamino-d5)geldanamycin; 17-(Allylamino-d5)-17-demethoxygeldanamycin; 17-(Allylamino-d5)-17-desmethylgeldanamycin; 17-Demethoxy-17-(allylamino-d5)geldanamycin; 17AAG-d5; CP 127374-d5; KOS 953-d5; NSC 330507-d5; Tanespimycin-d |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Modifications of Geldanamycin Derivatives

Chemical Synthesis Pathways for 17-Allylamino-17-demethoxygeldanamycin (B10781263)

The synthesis of 17-allylamino-17-demethoxygeldanamycin (17-AAG) is a semi-synthetic process that begins with the natural product geldanamycin (B1684428). nih.gov The key transformation involves the substitution of the methoxy (B1213986) group at the 17-position of the benzoquinone ring with an allylamino group. nih.gov This modification has been shown to improve the solubility and reduce the toxicity of the parent compound while retaining potent Hsp90 inhibitory activity. nih.gov

The general synthetic route involves the reaction of geldanamycin with an excess of allylamine (B125299). This nucleophilic substitution reaction is typically carried out in a suitable organic solvent. The progress of the reaction can be monitored by techniques such as thin-layer chromatography or high-performance liquid chromatography (HPLC). Upon completion, the desired product, 17-AAG, is isolated and purified using chromatographic methods.

A significant development in the synthesis of geldanamycin analogs has been the creation of IPI-504, the hydroquinone (B1673460) hydrochloride salt of 17-AAG. pnas.orgnih.gov This derivative exhibits enhanced water solubility, a critical factor for pharmaceutical development. pnas.orgpnas.org The synthesis of IPI-504 involves the chemical reduction of the benzoquinone moiety of 17-AAG to its hydroquinone form, followed by treatment with hydrochloric acid to form the salt. pnas.org

Strategies for Deuteration in Geldanamycin Analog Synthesis

Deuteration, the replacement of hydrogen atoms with their heavier isotope deuterium (B1214612), is a strategy increasingly employed in medicinal chemistry to improve the metabolic stability and pharmacokinetic properties of drug candidates. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow down metabolic processes that involve the cleavage of this bond.

In the context of geldanamycin analogs, deuteration can be strategically applied to positions susceptible to metabolic oxidation. This can lead to a longer half-life and improved drug exposure. Solvents such as deuterated chloroform (B151607) (CDCl3), deuterated methanol (B129727) (methanol-d4), and deuterated dimethyl sulfoxide (B87167) (DMSO-d6) are commonly used in the synthesis and characterization of deuterated compounds. nih.gov

Specific Methods for Incorporating Deuterium at the Allylamino Position

The synthesis of 17-(Allylamino-d5) geldanamycin involves the use of a deuterated allylamine reagent. The "d5" designation indicates that all five hydrogen atoms on the allyl group have been replaced with deuterium. The synthesis would follow a similar pathway to that of 17-AAG, with the key difference being the use of allylamine-d5 in the nucleophilic substitution reaction with geldanamycin.

The deuterated allylamine can be prepared through various established methods in isotopic synthesis. The successful incorporation of deuterium can be confirmed using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Structure-Activity Relationships (SAR) of Geldanamycin and its 17-Substituted Analogs

The biological activity of geldanamycin and its derivatives is intricately linked to their chemical structure. Understanding the structure-activity relationships (SAR) is crucial for the rational design of more effective and selective Hsp90 inhibitors.

Influence of the Benzoquinone Ring and Ansa-Bridge on Hsp90 Binding

The ansamycin (B12435341) structure of geldanamycin, characterized by a benzoquinone ring spanned by an aliphatic ansa-bridge, is essential for its Hsp90 inhibitory activity. mdpi.com The benzoquinone ring binds to the N-terminal ATP binding pocket of Hsp90, a critical step in disrupting the chaperone's function. nih.govnih.gov This binding event prevents the hydrolysis of ATP, which is necessary for the proper folding and activation of Hsp90's client proteins. nih.gov

The ansa-bridge also plays a crucial role in maintaining the correct conformation of the molecule for optimal binding to the Hsp90 pocket. Modifications to the ansa-bridge can significantly impact the inhibitory potency of the compound.

Impact of the Allylamino Moiety and Deuteration on Biological Activity

The introduction of the allylamino group at the 17-position of geldanamycin, as seen in 17-AAG, has been a successful strategy to improve its drug-like properties. nih.gov This modification enhances solubility and reduces the hepatotoxicity associated with the parent compound, geldanamycin. researchgate.netnih.gov Despite this change, 17-AAG retains potent Hsp90 inhibitory activity and has been the subject of numerous clinical investigations. nih.govnih.gov

The deuteration of the allylamino group in this compound is anticipated to further enhance its therapeutic potential. By slowing down the rate of metabolic degradation of the allylamino side chain, deuteration can lead to increased drug exposure and potentially improved efficacy. This "deuterium kinetic isotope effect" is a well-established principle in drug design.

Molecular and Cellular Mechanisms of 17 Allylamino D5 Geldanamycin Action

Interaction with Hsp90 ATPase Domain

The primary molecular target of 17-(Allylamino-d5) Geldanamycin (B1684428) is the N-terminal ATP-binding pocket of Hsp90. mdpi.com By interacting with this domain, the compound sets off a cascade of events that ultimately leads to the degradation of Hsp90 client proteins.

Binding Affinity and Conformational Changes Induced by Compound Binding

17-(Allylamino-d5) Geldanamycin, much like its non-deuterated counterpart 17-AAG, binds with high affinity to the ATP-binding site within the N-terminal domain of Hsp90. This binding is competitive with ATP. mdpi.comresearchgate.net The interaction induces significant conformational changes in the Hsp90 protein. Normally, the binding and hydrolysis of ATP drive a molecular clamp mechanism, where the N-terminal domains of the Hsp90 dimer come together. The binding of this compound prevents this closure, locking Hsp90 in an open conformation that is incompatible with its chaperone function. mdpi.com This altered conformation is recognized by the cellular machinery responsible for protein degradation.

Competitive Inhibition of ATP Hydrolysis by Hsp90

The binding of this compound to the N-terminal pocket directly blocks the binding of ATP. mdpi.comresearchgate.net This competitive inhibition of ATPase activity is a cornerstone of its mechanism. By preventing ATP hydrolysis, the compound effectively stalls the Hsp90 chaperone cycle, which is essential for the maturation and activation of its client proteins. mdpi.com

Modulation of Hsp90 Chaperone Function and Client Protein Dynamics

The inhibition of Hsp90's ATPase activity has profound consequences for the cell, primarily through the disruption of the chaperone's function and the subsequent destabilization of its client proteins.

Disruption of Hsp90/Co-chaperone Complexes

The Hsp90 chaperone cycle involves a dynamic interplay with various co-chaperones that assist in client protein loading, activation, and release. The binding of this compound perturbs the formation of the mature Hsp90 complex. researchgate.net This disruption can lead to the dissociation of essential co-chaperones and a shift in the binding of client proteins from Hsp90 to Hsp70, marking them for degradation. nih.govresearchgate.net

Ubiquitin-Proteasome System-Mediated Degradation of Hsp90 Client Proteins

By inhibiting Hsp90, this compound leads to the misfolding and subsequent degradation of a wide array of client proteins through the ubiquitin-proteasome pathway. mdpi.comnih.gov The stalled Hsp90 complex is recognized by E3 ubiquitin ligases, which tag the client proteins with ubiquitin, signaling their destruction by the proteasome. researchgate.net This targeted degradation of key signaling proteins is the basis for the compound's therapeutic potential.

A significant number of Hsp90 client proteins are oncogenic kinases that drive cancer cell proliferation, survival, and metastasis. The inhibition of Hsp90 by compounds like 17-AAG leads to the degradation of these critical proteins. nih.gov

Raf-1: The serine/threonine kinase Raf-1 is a key component of the MAPK/ERK signaling pathway. Treatment with 17-AAG has been shown to down-regulate the levels of c-Raf protein. nih.govresearchgate.net

Akt: The serine/threonine kinase Akt is a central node in signaling pathways that promote cell survival and inhibit apoptosis. 17-AAG treatment leads to a reduction in Akt expression and activity. nih.govelsevierpure.comnih.gov

HER2: The human epidermal growth factor receptor 2 (HER2) is a receptor tyrosine kinase that is overexpressed in several cancers. 17-AAG causes the degradation of HER2. elsevierpure.comnih.gov

Bcr-Abl: The fusion protein Bcr-Abl is a constitutively active tyrosine kinase that is the hallmark of chronic myeloid leukemia. 17-AAG treatment leads to the proteasomal degradation of Bcr-Abl. nih.govresearchgate.net

Mutant BRAF: Mutations in the BRAF kinase, particularly the V600E mutation, lead to its constitutive activation. Mutant BRAF is an Hsp90 client protein and is highly sensitive to degradation induced by 17-AAG. nih.gov

CDK4: Cyclin-dependent kinase 4 (CDK4) is a key regulator of the cell cycle. Inhibition of Hsp90 by 17-AAG has been associated with a decrease in CDK4 levels. nih.gov

EGFR: The epidermal growth factor receptor (EGFR) is another receptor tyrosine kinase that is often dysregulated in cancer. While not as extensively documented as other clients in the provided context, its status as an Hsp90 client suggests it is also susceptible to degradation.

| Client Protein | Effect of 17-AAG Treatment | References |

| Raf-1 | Down-regulation of protein levels | nih.govresearchgate.netnih.gov |

| Akt | Reduction in protein expression and activity | nih.govelsevierpure.comnih.govnih.govnih.gov |

| HER2 | Degradation of the protein | nih.govelsevierpure.comnih.gov |

| Bcr-Abl | Proteasomal degradation | nih.govresearchgate.net |

| Mutant BRAF | Degradation of the protein | nih.gov |

| CDK4 | Decrease in protein levels | nih.gov |

| EGFR | Down-regulation of protein expression | nih.gov |

Impact on Steroid Hormone Receptors and Transcription Factors

This compound, a deuterated analog of 17-allylamino-17-demethoxygeldanamycin (B10781263) (17-AAG), exerts a significant impact on the stability and function of various steroid hormone receptors and transcription factors. This is a direct consequence of its inhibitory action on Heat shock protein 90 (Hsp90), a molecular chaperone essential for the proper conformational maturation and stability of these client proteins. nih.gov

Hsp90 plays a crucial role in maintaining the functionality of a range of signaling proteins, including several steroid hormone receptors. nih.gov Prominent examples include the androgen receptor and the estrogen receptor, both of which are highly dependent on Hsp90 for their activity. nih.gov By binding to the ATP-binding pocket of Hsp90, this compound disrupts the chaperone's function, leading to the misfolding and subsequent degradation of these receptor proteins via the ubiquitin-proteasome pathway. nih.gov This degradation effectively diminishes the cellular response to steroid hormones, a mechanism that is particularly relevant in hormone-dependent cancers.

Beyond steroid hormone receptors, the compound also affects a variety of transcription factors that are critical for cell growth and survival. A key example is the tumor suppressor protein p53. While wild-type p53 is not an Hsp90 client, certain mutant forms of p53, which are common in cancer, become dependent on Hsp90 for their stability. nih.gov Inhibition of Hsp90 by this compound can therefore lead to the degradation of these mutant p53 proteins. nih.gov

Furthermore, the compound influences other critical transcription factors involved in cell signaling cascades. For instance, treatment with 17-AAG has been shown to down-regulate the expression of various signal transduction proteins. nih.gov This includes key components of pathways that are frequently deregulated in cancer. The inhibition of Hsp90 can also suppress the activation of inflammatory transcription factors. nih.gov This has been observed in glial cells where 17-AAG was found to increase the levels of the inhibitor of kappaB (IκB), a protein that sequesters the pro-inflammatory transcription factor NF-κB in the cytoplasm, thereby preventing its activation. nih.gov

The table below summarizes the key steroid hormone receptors and transcription factors affected by Hsp90 inhibition by this compound and its non-deuterated counterpart, 17-AAG.

| Client Protein Category | Specific Examples | Effect of Hsp90 Inhibition |

| Steroid Hormone Receptors | Androgen Receptor, Estrogen Receptor | Destabilization and degradation |

| Transcription Factors | Mutant p53, NF-κB (indirectly) | Degradation of mutant forms, Suppression of activation |

Cellular Consequences of Hsp90 Inhibition by the Compound

The inhibition of Hsp90 by this compound triggers a cascade of cellular events, profoundly affecting cell stress responses, cell cycle regulation, and apoptosis, as well as fundamental cellular processes like proliferation, survival, invasion, and migration.

A primary and highly conserved cellular response to the inhibition of Hsp90 is the induction of the Heat Shock Response (HSR). nih.gov This response is characterized by the rapid synthesis of heat shock proteins (HSPs), which function to protect the cell from stress-induced damage. The inhibition of Hsp90 by compounds like 17-AAG leads to the activation of Heat Shock Factor 1 (HSF1), the master transcription factor for the HSR. nih.gov

Normally, HSF1 is kept in an inactive state through its association with Hsp90. When this compound binds to Hsp90, HSF1 is released, allowing it to trimerize, translocate to the nucleus, and bind to heat shock elements (HSEs) in the promoters of HSP genes, thereby initiating their transcription. nih.govnih.gov

A key target of HSF1 is the gene encoding Hsp70. Consequently, treatment with 17-AAG results in a significant upregulation of Hsp70 protein levels. nih.govresearchgate.netuq.edu.au This induction of Hsp70 has been consistently observed in various cell types and in both preclinical and clinical studies. uq.edu.augrafiati.com For example, in a phase I clinical trial, 17-AAG treatment consistently increased Hsp70 levels in peripheral-blood mononuclear cells. grafiati.com Similarly, increased intracellular expression of Hsp70 was demonstrated in melanoma tumor biopsies following 17-AAG administration. uq.edu.au While Hsp70 induction is a marker of Hsp90 inhibition, it can also contribute to an increased resistance to Hsp90-targeted therapy. researchgate.net

The table below details the key molecules involved in the Heat Shock Response induced by this compound.

| Molecule | Role | Effect of this compound |

| Heat Shock Factor 1 (HSF1) | Master transcription factor of the HSR | Activation |

| Heat Shock Protein 70 (Hsp70) | Chaperone protein, key component of HSR | Upregulation of expression |

Inhibition of Hsp90 by this compound has profound effects on cell cycle progression and the induction of apoptosis. Many of the client proteins of Hsp90 are key regulators of the cell cycle and survival pathways. nih.gov Their degradation following Hsp90 inhibition leads to cell cycle arrest and programmed cell death.

Treatment with 17-AAG has been shown to induce cell cycle arrest in various cancer cell lines. nih.govnih.gov This is often mediated by the downregulation of proteins such as cyclin D, which is crucial for the G1/S phase transition. nih.gov The depletion of Hsp90 client proteins like CDK4, a cyclin-dependent kinase, has also been demonstrated in tumor biopsies from patients treated with 17-AAG. uq.edu.au

Furthermore, 17-AAG is a potent inducer of apoptosis. nih.govosti.gov The apoptotic process is triggered through the downregulation of pro-survival proteins and the activation of apoptotic machinery. For instance, in human urinary bladder cancer cells, 17-AAG treatment resulted in the prominent cleavage and activation of critical members of the caspase apoptotic machinery, including caspase-9 and caspase-3. nih.govnih.gov This was accompanied by the proteolytic processing of caspase substrates like PARP and Lamin A/C. nih.gov The compound also induces the cytosolic accumulation of cytochrome c, a key event in the intrinsic apoptotic pathway. nih.gov

The table below summarizes the effects of this compound on key proteins involved in cell cycle and apoptosis.

| Pathway | Key Proteins Affected | Effect of this compound |

| Cell Cycle | Cyclin D, CDK4 | Downregulation, leading to cell cycle arrest |

| Apoptosis | Caspase-9, Caspase-3, PARP, Lamin A/C, Cytochrome c | Activation of caspases, cleavage of substrates, cytosolic accumulation |

The disruption of Hsp90 function by this compound significantly curtails the malignant phenotype of cancer cells by inhibiting their proliferation, survival, invasion, and migration. These effects are a direct result of the degradation of numerous Hsp90 client proteins that are integral to these processes. nih.gov

The anti-proliferative activity of 17-AAG has been extensively documented in a wide range of cancer cell lines. nih.govmdpi.com This is a consequence of the combined effects of cell cycle arrest and apoptosis induction. The compound's ability to inhibit the proliferation of human retinal pigment epithelial cells, for example, has been demonstrated. nih.gov

The survival of cancer cells is often dependent on signaling pathways that are heavily reliant on Hsp90. A critical example is the PI3K/Akt pathway. Akt, a serine/threonine kinase, is a well-established Hsp90 client protein. nih.gov Inhibition of Hsp90 by 17-AAG leads to the degradation of Akt, thereby shutting down this crucial pro-survival pathway. nih.gov This has been observed in human urinary bladder cancer cells, where 17-AAG treatment led to a downregulation of proteins involved in Akt-dependent signaling. nih.gov

The invasive and migratory capabilities of cancer cells are also impaired by Hsp90 inhibition. The IGF-IR/Akt signaling pathway, which is implicated in tumor cell migration, is negatively affected by 17-AAG. nih.gov By causing the degradation of key components of this and other signaling pathways, this compound can effectively reduce the motility of cancer cells.

The table below outlines the impact of this compound on cellular processes central to cancer progression.

| Cellular Process | Key Signaling Pathways/Proteins Affected | Overall Effect of this compound |

| Proliferation | Cell cycle regulators (e.g., Cyclin D, CDK4) | Inhibition |

| Survival | PI3K/Akt pathway | Inhibition |

| Invasion & Migration | IGF-IR/Akt pathway | Inhibition |

Preclinical Pharmacological and Adme Studies of 17 Allylamino D5 Geldanamycin

Pharmacokinetic Characterization in Preclinical Models

The preclinical pharmacokinetic profile of 17-(Allylamino-d5) Geldanamycin (B1684428) is largely extrapolated from extensive studies conducted on its non-deuterated counterpart, 17-(Allylamino)-17-demethoxygeldanamycin (17-AAG). These studies in animal models, primarily mice, have laid the groundwork for understanding how this class of compounds behaves in a biological system. nih.gov

Absorption and Distribution Profiles in Animal Models

Studies in female CD2F1 mice have shown that the non-deuterated analog, 17-AAG, exhibits excellent bioavailability when administered intraperitoneally, reaching 99%. nih.gov However, oral bioavailability is more modest at 24%. nih.gov Following intravenous bolus administration, 17-AAG is rapidly distributed throughout the body. nih.gov The plasma concentration versus time data for 17-AAG is best described by a two-compartment open linear model. nih.gov Total body clearance of 17-AAG in mice has been observed to range from 34 to 66 ml/min per kg. nih.gov

Tissue Distribution and Tumor Retention Kinetics

Following administration in mice, 17-AAG distributes to a wide array of tissues, with the notable exception of the brain, where penetration is limited. nih.govnih.gov Significant concentrations of its active metabolite, 17-aminogeldanamycin (17-AG), are also found in various tissues. nih.gov In xenograft models of human ovarian cancer, peak concentrations of 17-AAG in tumors were found to be substantial. nih.gov A key finding in preclinical studies with similar Hsp90 inhibitors, such as 17-DMAG, is the prolonged retention in tumor tissue compared to normal tissues. At 48 hours post-administration, 17-DMAG was still detectable in tumors but not in any normal tissues, suggesting a potential for selective therapeutic effects. nih.gov This preferential tumor retention is a critical aspect of its anticancer activity. nih.gov

Metabolism of 17-(Allylamino-d5) Geldanamycin

The metabolism of geldanamycin analogs is a crucial determinant of their efficacy and safety. The introduction of deuterium (B1214612) at the allylamino side chain of this compound is a strategic modification aimed at improving its metabolic profile.

Biotransformation Pathways in Preclinical Systems

The metabolism of the non-deuterated 17-AAG has been well-characterized. It undergoes extensive hepatic metabolism, primarily mediated by cytochrome P450 (CYP) enzymes, with CYP3A4 being a major contributor. nih.gov The biotransformation of 17-AAG preferentially proceeds via oxidative metabolism of the 17-allylamino side chain, leading to the formation of its active metabolite, 17-AG, as well as epoxide and diol metabolites. nih.gov In contrast to geldanamycin, which primarily undergoes reductive metabolism to its hydroquinone (B1673460) form, 17-AAG remains largely in its quinone form and is subject to this extensive oxidation. nih.gov

Role of Deuteration in Metabolic Stability and Isotope Effects on Metabolism

The substitution of hydrogen with deuterium at the allylamino group in this compound is intended to enhance its metabolic stability. This is based on the kinetic isotope effect, where the C-D bond is stronger than the C-H bond, making it more resistant to enzymatic cleavage by CYP450 enzymes. mdpi.comnih.gov This reduced rate of metabolism is expected to decrease the formation of metabolites, thereby increasing the plasma concentration and half-life of the parent compound. nih.gov By slowing down the primary oxidative metabolism pathway at the allylamino side chain, deuteration can lead to a more favorable pharmacokinetic profile, potentially allowing for lower or less frequent dosing while maintaining therapeutic concentrations. This alteration in metabolism may also reduce the formation of potentially reactive metabolites. mdpi.com

Pharmacodynamic Biomarkers of Hsp90 Inhibition in Preclinical Research

The pharmacodynamic effects of Hsp90 inhibition by geldanamycin analogs are assessed by monitoring the levels of Hsp90 client proteins and the induction of heat shock proteins. In preclinical studies with 17-AAG, inhibition of Hsp90 leads to the degradation of client proteins such as c-RAF-1 and CDK4, and a compensatory induction of Hsp70. nih.gov These biomarkers have been successfully used in both in vitro cell lines and in vivo xenograft models to demonstrate target engagement. nih.govuq.edu.au In human ovarian cancer xenografts, reversible changes in these biomarkers were observed in both the tumor and in murine peripheral blood lymphocytes. nih.gov Furthermore, in human peripheral blood lymphocytes, changes consistent with Hsp90 inhibition were observed following ex vivo exposure to 17-AAG. nih.gov More recently, secreted proteins like insulin-like growth factor binding protein-2 (IGFBP2) and the extracellular domain of HER-2 have been identified as sensitive serum biomarkers of Hsp90 inhibitor activity. nih.gov

| Biomarker | Effect of Hsp90 Inhibition |

| c-RAF-1 | Depletion/Inhibition |

| CDK4 | Depletion |

| Hsp70 | Induction |

| IGFBP2 | Decreased Secretion |

| HER-2 Extracellular Domain | Decreased Secretion |

These pharmacodynamic markers are crucial tools in the preclinical evaluation of this compound, providing evidence of its biological activity and informing the design of future clinical studies. nih.govnih.gov

Following a comprehensive review of publicly available scientific literature, it has been determined that there is no specific information available regarding the preclinical pharmacological and ADME (Absorption, Distribution, Metabolism, and Excretion) studies of the chemical compound This compound .

The conducted research did not yield any data on the following topics for this specific deuterated compound:

Correlation of Compound Levels with Biological Activity in Preclinical Models

While extensive research exists for the non-deuterated analogue, 17-allylamino-17-demethoxygeldanamycin (B10781263) (17-AAG), the strict focus of this article on the deuterated form, this compound, precludes the inclusion of that data. The purpose of deuterium-labeled compounds in pharmacological studies is often to investigate metabolic pathways and reaction mechanisms, which can differ from their non-deuterated counterparts. Therefore, extrapolating data from 17-AAG to this compound would not be scientifically accurate or adhere to the specific requirements of this article.

Consequently, no data tables or detailed research findings can be provided for the specified sections and subsections as per the instructions. Further research and publication of studies specifically focused on this compound are required to address these aspects of its preclinical profile.

Preclinical Efficacy Data for this compound Not Publicly Available

Following a comprehensive search of publicly available scientific literature, specific preclinical efficacy data for the deuterated compound this compound could not be located. Research and clinical studies have extensively focused on its non-deuterated parent compound, 17-allylamino-17-demethoxygeldanamycin (17-AAG), also known as tanespimycin.

Deuteration, the process of replacing hydrogen atoms with their heavier isotope deuterium, is a strategy used in drug development to alter a molecule's metabolic profile. This modification can potentially improve pharmacokinetic properties, such as half-life and exposure, which in turn could influence efficacy and safety. However, the biological effects of a deuterated compound are distinct from its non-deuterated analog, necessitating separate preclinical and clinical evaluation.

The available body of research details the antitumor activities of 17-AAG across a variety of cancer models. As an inhibitor of Heat Shock Protein 90 (Hsp90), 17-AAG disrupts the function of numerous client proteins that are critical for cancer cell growth, proliferation, and survival. Extensive data exists on its ability to induce cell cycle arrest and apoptosis in cancer cell lines and to inhibit tumor growth in various xenograft and murine models of cancer. elsevierpure.comnih.govnih.govnih.govnih.gov

Despite the breadth of information on 17-AAG, specific data detailing the in vitro growth inhibition, induction of cell death, or in vivo efficacy of this compound in solid tumor or hematologic malignancy models is not present in the accessed scientific databases. Therefore, a detailed article with data tables on the preclinical therapeutic potential of this specific deuterated compound cannot be generated at this time.

Preclinical Efficacy and Therapeutic Potential of 17 Allylamino D5 Geldanamycin

Activity in Specific Cancer Types

HER2-Positive Breast Cancer

The heat shock protein 90 (Hsp90) is a critical chaperone for the proper folding and stability of numerous proteins involved in the growth and development of breast cancer, including the human epidermal growth factor receptor 2 (HER2). nih.gov The inhibition of Hsp90 by 17-allylamino-17-demethoxygeldanamycin (B10781263) (17-AAG) has demonstrated significant antineoplastic effects in preclinical models of HER2-positive breast cancer. nih.gov

In preclinical studies using mouse xenografts with HER2-expressing tumors, 17-AAG has shown notable efficacy. nih.gov Furthermore, investigations in breast cancer cell lines have revealed that 17-AAG can induce growth arrest and promote cellular differentiation towards a more normal epithelial phenotype. nih.gov The compound's mechanism of action involves the degradation of Hsp90 client proteins, with HER2 being one of the most sensitive. nih.gov This leads to the downregulation of key signaling pathways. For instance, in HER2-overexpressing cell lines, 17-AAG has been shown to decrease levels of Akt, a crucial protein in cell survival pathways. This action renders the cancer cells more susceptible to other therapeutic agents like paclitaxel. nih.gov

The affinity of 17-AAG is reportedly higher in tumor tissues compared to normal tissues, making it a promising agent for targeted cancer therapy. nih.gov Preclinical evidence strongly supports the potential of Hsp90 inhibition as a therapeutic strategy for HER2-positive breast cancer. nih.gov

Table 1: Preclinical Findings of 17-AAG in HER2-Positive Breast Cancer

| Model System | Key Findings | Reference |

| Mouse Xenografts (HER2-expressing) | Demonstrated antineoplastic effects. | nih.gov |

| Breast Cancer Cell Lines | Caused growth arrest and cellular differentiation. | nih.gov |

| HER2-Overexpressing Cell Lines | Down-regulated Akt, increasing sensitivity to paclitaxel. | nih.gov |

Non-Small Cell Lung Cancer (NSCLC) with EGFR/ALK Mutations

In the context of non-small cell lung cancer (NSCLC) harboring mutations in the epidermal growth factor receptor (EGFR) or anaplastic lymphoma kinase (ALK), Hsp90 inhibition has emerged as a promising therapeutic avenue. nih.gov The stability of many driver oncoproteins in NSCLC, including mutant EGFR and ALK, is dependent on the chaperone function of Hsp90. nih.gov

Preclinical research has demonstrated the efficacy of geldanamycin (B1684428) and its derivative, 17-AAG, in both cell line and animal models of EGFR-mutant lung cancer. nih.gov Notably, these Hsp90 inhibitors have shown activity in EGFR-mutant cell lines and animal models that have developed resistance to EGFR tyrosine kinase inhibitors (TKIs) through secondary mutations like T790M. nih.gov By associating with Hsp90, mutant EGFR is shielded from Cbl-mediated downregulation; 17-AAG disrupts this association, leading to the degradation of the mutant receptor. nih.gov

Furthermore, Hsp90 inhibition has shown potential in treating NSCLC with HER2 overexpression, which occurs in 13% to 20% of cases. nih.gov Given that HER2 is an Hsp90 client protein, targeting Hsp90 offers an alternative strategy where other HER2-targeted therapies have not been successful. nih.gov Preclinical studies have indicated that 17-AAG possesses antitumor activities in HER2-mutant NSCLC cells in both in vitro and in vivo murine lung adenocarcinoma models. nih.gov

Melanoma with BRAF Mutations

The mitogen-activated protein kinase (MAPK) and the phosphatidylinositol 3-kinase (PI3K)/AKT pathways are critical for the proliferation of melanoma. nih.gov Key components of these pathways, including BRAF, CDK4, and AKT, are client proteins of Hsp90. nih.govnih.gov This makes Hsp90 an attractive therapeutic target in melanoma, as its inhibition could simultaneously block both of these crucial signaling cascades. nih.gov

Preclinical data indicated that 17-AAG could be a potent agent against melanoma by inducing the degradation of Hsp90 client proteins such as Raf-1 and mutated BRAF. nih.gov However, the translation of these preclinical findings into clinical efficacy has faced challenges. In a phase II trial involving melanoma patients, some of whom had the V600E BRAF mutation, treatment with 17-AAG did not result in objective tumor responses. nih.gov Pharmacodynamic analysis of tumor biopsies from this trial revealed that while the drug induced an increase in Hsp70 and a decrease in cyclin D1 expression, it did not significantly affect RAF kinases or the phosphorylation of extracellular signal-regulated kinase (ERK). nih.gov

It was concluded that the formulation and scheduling of 17-AAG used in the trial might have been suboptimal for effectively inhibiting BRAF and RAF-1 in melanoma patients, leading to only a transient inhibition of the MAPK pathway. nih.govnih.gov This suggests that more potent Hsp90 inhibitors or different formulations may be necessary to achieve sustained pathway suppression and therapeutic benefit in melanoma. nih.govnih.gov

Prostate Carcinoma

In preclinical models of prostate cancer, 17-AAG has demonstrated antiproliferative activity. nih.gov Studies using prostate cancer xenografts have shown that 17-AAG can inhibit the growth of both androgen-sensitive and androgen-insensitive tumors. nih.gov The compound is believed to exert its effects by binding to the ATP/ADP-binding site on Hsp90, leading to the inhibition of its chaperone function. nih.gov

This inhibition results in the downregulation and reduction of several key proteins implicated in prostate cancer progression, including HER2, HER3, and both wild-type and mutant androgen receptors (AR). nih.gov The simultaneous blockade of multiple mitogenic pathways through Hsp90 inhibition presents a unique and promising mechanism of action. nih.gov These encouraging preclinical results provided the basis for evaluating 17-AAG in clinical trials for patients with hormone-refractory prostate cancer. nih.gov

Table 2: Preclinical Effects of 17-AAG in Prostate Carcinoma Models

| Model System | Key Findings | Reference |

| Prostate Cancer Xenografts | Growth inhibition of both androgen-sensitive and androgen-insensitive tumors. | nih.gov |

| Preclinical Studies | Down-regulation and reduction in HER2, HER3, wild-type and mutant AR expression. | nih.gov |

Other Preclinical Indications (e.g., Glioblastoma, Rhabdomyosarcoma)

The therapeutic potential of 17-AAG extends to other aggressive cancers such as glioblastoma multiforme (GBM). Preclinical investigations have shown that 17-AAG can inhibit the growth of a diverse panel of human glioblastoma cell lines, irrespective of their p53, PTEN, or EGFR genetic status. nih.gov Importantly, the concentrations of 17-AAG required to inhibit the growth of glioma cells are lower than those needed to affect non-tumorigenic cells, suggesting a therapeutic window. nih.gov

Furthermore, 17-AAG has demonstrated efficacy against tumorigenic glioma stem cells, which are thought to drive tumor initiation and recurrence. nih.gov In an orthotopic model of gliomas, mice with 17-AAG-treated glioma stem cells had a significantly longer survival compared to control animals. nih.gov This indicates that 17-AAG can effectively reduce the tumor-initiating capacity of human glioma stem cells. nih.gov The lipophilic nature of the compound may also facilitate its passage through the blood-brain barrier, enhancing its ability to reach the tumor tissue. nih.gov In addition to its single-agent activity, 17-AAG has been shown to synergize with standard therapies for GBM, such as radiation and temozolomide. nih.gov

In studies on neuroblastoma cells with MYCN amplification, 17-AAG treatment significantly inhibited cellular proliferation, viability, and migration/invasion, while increasing apoptosis. frontiersin.org It also markedly reduced the self-renewal potential of cancer stem cells. frontiersin.org

Neuroprotective Effects in Preclinical Models

Protection of Neuroprogenitor Cells Against Stress-Induced Apoptosis

Beyond its anticancer properties, 17-AAG has demonstrated neuroprotective effects in preclinical models. nih.govfrontiersin.org A significant challenge in stem cell-based therapies for neurodegenerative diseases and stroke is the poor survival of newly introduced or generated neural stem cells. nih.gov

Studies have found that low-dose treatment with 17-AAG can protect murine neural progenitor cells from both naturally occurring and stress-induced apoptosis. nih.gov This protective effect, however, appears to be dose-dependent, as higher concentrations of 17-AAG were found to induce apoptosis. nih.gov The neuroprotection afforded by low-dose 17-AAG is associated with the activation of multiple cell survival pathways, including the stress response pathway (evidenced by the induction of Hsp70), the MAPK pathway, and the PI3K/Akt pathway. nih.gov

In vivo administration of 17-AAG in mice led to the phosphorylation of Akt and glycogen (B147801) synthase kinase 3β, and an increase in the number of proliferating cells in the brain. nih.gov Further research has shown that 17-AAG can protect neural progenitor cells from ischemia-induced death by ameliorating both apoptosis and necrosis. nih.gov This protective action was linked to the activation of the PI3K/Akt and MAPK pathways. nih.gov In animal models of ischemic stroke, 17-AAG has been shown to reduce inflammation and protect neural progenitor cells from cell death. frontiersin.org

Potential Applications in Polyglutamine Diseases

17-(Allylamino-d5) Geldanamycin, a deuterated analog of 17-AAG, represents a promising therapeutic candidate for a class of inherited neurodegenerative disorders known as polyglutamine (polyQ) diseases. These conditions, which include Huntington's disease (HD), various spinocerebellar ataxias (SCAs), and spinal and bulbar muscular atrophy (SBMA), are all caused by an expansion of a CAG trinucleotide repeat in the DNA of specific genes. This genetic anomaly leads to the production of proteins with an abnormally long polyglutamine tract, causing them to misfold, aggregate, and accumulate within neurons, ultimately leading to cellular dysfunction and death.

The therapeutic potential of this compound in these diseases stems from its activity as an inhibitor of Heat Shock Protein 90 (Hsp90). Hsp90 is a molecular chaperone that plays a crucial role in the folding, stability, and function of a wide range of "client" proteins. Importantly, many of the mutant proteins implicated in polyglutamine diseases are clients of Hsp90. nih.gov By inhibiting Hsp90, this compound can disrupt the chaperone's stabilizing influence on these toxic proteins, thereby promoting their degradation through the ubiquitin-proteasome system. nih.gov This mechanism offers a direct strategy to reduce the cellular levels of the pathogenic proteins that drive disease progression.

Preclinical research using the non-deuterated form, 17-AAG, has provided a strong foundation for this therapeutic approach. For instance, studies in cell culture models of Huntington's disease have shown that geldanamycin can inhibit the aggregation of the mutant huntingtin protein and induce the expression of other protective heat shock proteins like Hsp40 and Hsp70. oup.comnih.gov Furthermore, in a mouse model of spinal and bulbar muscular atrophy, administration of 17-AAG was found to significantly ameliorate motor neuron degeneration by reducing the levels of the mutant androgen receptor. nih.gov These findings suggest that targeting Hsp90 could be a viable strategy across different polyglutamine disorders. nih.gov

The deuteration of 17-AAG to create this compound is a strategic modification aimed at improving the compound's pharmacokinetic profile. Deuterium (B1214612) is a stable, non-radioactive isotope of hydrogen. When hydrogen atoms at specific positions in a drug molecule are replaced with deuterium, the carbon-deuterium bond is stronger than the carbon-hydrogen bond. This can slow down the rate of metabolic breakdown of the drug by enzymes in the body. This strategy has been successfully employed in other drugs for neurological disorders, such as deutetrabenazine for the treatment of chorea in Huntington's disease, which exhibits an improved pharmacokinetic profile compared to its non-deuterated counterpart. nih.govmdpi.com For this compound, this enhanced metabolic stability is expected to lead to a longer half-life, increased exposure of the drug in the body, and potentially a more consistent and durable therapeutic effect in the brain.

While direct preclinical efficacy data for this compound in polyglutamine disease models is not yet extensively published, the established mechanism of Hsp90 inhibition and the proven benefits of deuteration provide a strong rationale for its development. The following tables summarize key preclinical findings for the non-deuterated 17-AAG in models of polyglutamine diseases, which form the basis for the therapeutic potential of its deuterated analog.

| Preclinical Model | Compound | Key Findings | Reference |

| Cell Culture Model of Huntington's Disease | Geldanamycin | Inhibited aggregation of mutant huntingtin protein; Induced Hsp40 and Hsp70 expression. | oup.comnih.gov |

| Mouse Model of Spinal and Bulbar Muscular Atrophy (SBMA) | 17-AAG | Ameliorated motor neuron degeneration; Reduced levels of mutant androgen receptor. | nih.gov |

| Cell Culture Model of SBMA | 17-AAG | Drastically decreased mutant androgen receptor products. | nih.gov |

Table 1: Preclinical Efficacy of Geldanamycin and 17-AAG in Polyglutamine Disease Models

| Parameter | Expected Impact of Deuteration (this compound) |

| Metabolic Stability | Increased due to stronger Carbon-Deuterium bonds at the allylamino group. |

| Half-life | Potentially prolonged, leading to less frequent dosing requirements. |

| Systemic Exposure (AUC) | Likely increased, potentially enhancing therapeutic efficacy. |

| Therapeutic Effect | Potentially more consistent and durable due to more stable plasma concentrations. |

Table 2: Anticipated Pharmacokinetic Advantages of this compound

Mechanisms of Acquired Resistance to Hsp90 Inhibition

Cellular Adaptations and Compensatory Mechanisms

Cancer cells exhibit remarkable plasticity, allowing them to adapt to the stress induced by Hsp90 inhibition. These adaptations primarily involve the activation of pro-survival pathways that counteract the effects of the inhibitor.

Role of Heat Shock Response and Hsp70 Upregulation in Resistance

A primary and well-documented mechanism of resistance to Hsp90 inhibitors is the induction of the heat shock response (HSR). nih.govmdpi.com Hsp90 normally holds Heat Shock Factor 1 (HSF1), the master transcriptional regulator of the HSR, in an inactive state. nih.govyoutube.com Inhibition of Hsp90 by compounds like 17-(Allylamino-d5) Geldanamycin (B1684428) releases HSF1, leading to its activation and the subsequent upregulation of other heat shock proteins (HSPs), notably Hsp70 and Hsp27. mdpi.comnih.gov

These induced chaperones have anti-apoptotic functions and can compensate for the loss of Hsp90 function, thereby promoting cell survival and conferring therapeutic resistance. mdpi.com The upregulation of Hsp70, in particular, can protect cancer cells from the cytotoxic effects of Hsp90 inhibition and has been positively correlated with the magnitude of radiosensitization when Hsp90 inhibitors are used in combination with radiation. nih.gov This suggests that while Hsp70 induction is a resistance mechanism, its level might also serve as a predictive marker for the efficacy of certain combination therapies. nih.gov Studies in canine pulmonary adenocarcinoma cells have shown that heat stress, which activates the HSR, can protect cells from Hsp90 inhibition. nih.gov

| Protein | Function in Resistance | References |

| HSF1 (Heat Shock Factor 1) | Master transcriptional activator of the HSR. Released upon Hsp90 inhibition, it drives the expression of compensatory chaperones. | nih.govmdpi.comyoutube.com |

| Hsp70 | A major anti-apoptotic chaperone upregulated by HSF1. It helps refold denatured proteins and inhibits apoptosis, counteracting the effects of Hsp90 inhibition. | nih.govmdpi.comnih.govnih.gov |

| Hsp27 | A small heat shock protein with anti-apoptotic functions, also upregulated via the HSR, contributing to cell survival and resistance. | mdpi.comnih.gov |

Alterations in Hsp90 Co-chaperone Expression

The function of Hsp90 is intricately regulated by a host of co-chaperones that modulate its ATPase activity, client protein binding, and progression through the chaperone cycle. nih.govnih.gov Alterations in the expression levels or function of these co-chaperones can significantly influence a cell's sensitivity to Hsp90 inhibitors. nih.gov

Co-chaperones such as Aha1 (Activator of Hsp90 ATPase 1), p23, and Cdc37 play critical roles in the maturation of Hsp90 client proteins. nih.govnih.gov For instance, Aha1 stimulates the ATPase activity of Hsp90, while p23 stabilizes the ATP-bound closed conformation. nih.govnih.gov Changes in the levels of these proteins could theoretically alter the equilibrium of the chaperone cycle, potentially reducing the reliance on the ATP-dependent mechanism that is targeted by geldanamycin derivatives. Furthermore, the co-chaperone/E3 ubiquitin ligase CHIP is instrumental in the degradation of Hsp90 clients following inhibitor treatment, and alterations in this process could impact drug sensitivity. nih.gov Genome-wide screening has identified NUDCD2, an Hsp90 co-chaperone that stabilizes LIS1, as a potential sensitizer (B1316253) for certain cancer therapies, indicating the complex role of co-chaperones in drug response. mdpi.com

| Co-chaperone | Function in Hsp90 Chaperone Cycle | Potential Role in Resistance | References |

| Aha1 | Stimulates Hsp90's ATPase activity. | Altered expression could change the kinetics of the chaperone cycle, potentially affecting inhibitor efficacy. | nih.govnih.govnih.gov |

| p23 | Stabilizes the ATP-bound, closed state of Hsp90, aiding client activation. | Changes in p23 levels could affect the stability of the Hsp90-client complex in the presence of an inhibitor. | nih.govnih.govnih.gov |

| Cdc37 | Recruits protein kinase clients to the Hsp90 machinery. | Overexpression or modification could enhance the chaperoning of key survival kinases, overriding the inhibitor's effects. | nih.govnih.gov |

| CHIP | An E3 ubiquitin ligase that targets Hsp90 clients for proteasomal degradation upon Hsp90 inhibition. | Reduced function could lead to the failure of client protein degradation, promoting resistance. | nih.gov |

| Hop/Sti1 | An adapter protein that facilitates the transfer of clients from Hsp70 to Hsp90. | Alterations could disrupt the normal flow of client proteins, potentially impacting dependence on Hsp90. | nih.govnih.gov |

Genetic and Epigenetic Mechanisms of Resistance in Preclinical Models

Beyond adaptive cellular responses, stable genetic and epigenetic changes can confer resistance to Hsp90 inhibitors. Preclinical studies using various cancer cell lines have identified several such mechanisms.

A key genetic mechanism is the mutation of the drug target itself. Although the ATP-binding pocket of Hsp90 is highly conserved, mutations can arise. For example, a Y142N missense mutation in the Hsp90α isoform (HSP90AA1) has been identified in cancer cells with acquired resistance to a purine-scaffold Hsp90 inhibitor. nih.gov Another significant mechanism is the overexpression of drug efflux pumps. Genomic amplification and subsequent overexpression of the ABCB1 gene, which encodes the MDR1 (multidrug resistance) pump, can actively transport Hsp90 inhibitors out of the cell, reducing their intracellular concentration and effectiveness. nih.gov

For benzoquinone ansamycins like geldanamycin and its derivative 17-AAG (Tanespimycin), resistance is frequently linked to the enzyme NQO1 (NAD(P)H:quinone oxidoreductase 1). NQO1 is thought to metabolize the quinone moiety of these inhibitors into a more active hydroquinone (B1673460) form. Consequently, a reduction or loss of NQO1 activity, either through decreased gene expression or the selection of a functionally inactive polymorphism, is a common mechanism of acquired resistance in glioblastoma and melanoma cell lines. nih.gov

Epigenetic mechanisms also play a role. Hsp90 can act as a buffer for epigenetic variation by chaperoning chromatin-modifying enzymes. nih.gov Therefore, long-term inhibition of Hsp90 could lead to stable epigenetic reprogramming that promotes survival and resistance, although specific mechanisms are still under investigation.

| Mechanism | Description | Preclinical Model | References |

| Target Mutation | A Y142N missense mutation in the ATP-binding domain of Hsp90α reduces drug binding. | KRAS mutant cancer cell lines | nih.gov |

| Drug Efflux | Genomic amplification and overexpression of the ABCB1 gene, encoding the MDR1 pump, which expels the inhibitor from the cell. | KRAS mutant cancer cell lines | nih.gov |

| Altered Drug Metabolism | Decreased expression or selection of an inactive polymorphism of the NQO1 enzyme, which is required to activate benzoquinone ansamycin (B12435341) inhibitors. | Glioblastoma and melanoma cell lines | nih.gov |

| Pathway Reactivation | Hyperactivation of downstream survival pathways such as RAF/MEK/ERK and PI3K/AKT/mTOR. | KRAS mutant non-small cell lung cancer (NSCLC) | aacrjournals.org |

| Epigenetic Buffering | Hsp90 influences chromatin states by chaperoning chromatin regulators; its inhibition can lead to heritable changes in gene expression that promote resistance. | Yeast, Drosophila | nih.gov |

Combination Therapeutic Strategies in Preclinical Research

Synergistic Effects with Chemotherapeutic Agents

Preclinical studies have consistently demonstrated that 17-AAG can sensitize cancer cells to the cytotoxic effects of conventional chemotherapeutic agents. The underlying mechanism often involves the 17-AAG-mediated degradation of key proteins involved in cell cycle control and DNA damage repair, thus lowering the threshold for chemotherapy-induced cell death. mdpi.com

For instance, research has shown a synergistic effect when combining HSP90 inhibitors with DNA damaging agents like doxorubicin, particularly in tumor cells with mutant p53. aacrjournals.org In these cells, which rely on G2/M checkpoint arrest for survival after DNA damage, 17-AAG abrogates this arrest by promoting the degradation of checkpoint kinases like CHK1, forcing the cells into apoptosis. aacrjournals.org Similarly, 17-AAG enhances the cytotoxicity of gemcitabine (B846) by causing the degradation of Chk1, which disrupts the G1/S arrest induced by gemcitabine. nih.gov

The combination of 17-AAG with platinum-based agents like cisplatin (B142131) has also proven synergistic. nih.govnih.gov This is partly because cisplatin can block the heat shock response that is often induced as a resistance mechanism to 17-AAG treatment. nih.gov Furthermore, intermittent exposure to 17-AAG has been found sufficient to enhance the antitumor activity of taxanes such as paclitaxel. nih.gov

Table 1: Preclinical Studies of 17-AAG in Combination with Chemotherapeutic Agents

| Combination Agent | Cancer Model | Key Findings | Reference |

|---|---|---|---|

| Doxorubicin | p53-mutant Diffuse Large B-cell Lymphoma (DLBCL) | Synergistic increase in cell death; abrogation of G2/M arrest. | aacrjournals.org |

| Gemcitabine | Various tumor cells (in vitro) | Enhanced cytotoxicity due to abrogation of G1/S arrest via Chk1 degradation. | nih.govnih.gov |

| Cisplatin | Cisplatin-resistant esophageal squamous cell carcinoma; other solid tumors | Synergistic apoptosis induction; cisplatin blocks the HSF1-mediated heat shock response. | nih.govnih.gov |

| Paclitaxel (Taxol) | Generic tumor models | Enhanced apoptosis and sensitization of tumor cells to the cytotoxic agent. | nih.govnih.gov |

Combination with Targeted Molecular Therapies

Given that HSP90 stabilizes a wide array of signaling proteins, combining its inhibitors with therapies that target specific molecular pathways is a rational and widely explored strategy.

Many client proteins of HSP90 are critical kinases in oncogenic signaling pathways, including EGFR, HER2, Raf-1, and Akt. nih.gov Treatment with 17-AAG leads to the degradation of these kinases, suggesting a strong rationale for combining it with kinase inhibitors. nih.gov For example, combining 17-AAG with the multi-kinase inhibitor sorafenib (B1663141) has been investigated to simultaneously block multiple growth and survival pathways. clinicaltrials.gov In non-small cell lung cancer models, the combination of 17-AAG and a focal adhesion kinase (FAK) inhibitor was shown to suppress the Akt-mTOR pathway, leading to reduced colony formation and increased apoptosis. spandidos-publications.com The degradation of client proteins like phospho-ERK by 17-AAG provides a basis for combinations with MEK inhibitors that target the same pathway. nih.gov

HSP90 inhibition results in the ubiquitination and subsequent degradation of its client proteins by the proteasome. frontiersin.org Combining an HSP90 inhibitor with a proteasome inhibitor like bortezomib (B1684674) creates a complex but potentially powerful therapeutic strategy. Preclinical studies in multiple myeloma cell lines and xenograft models have demonstrated that the combination of the 17-AAG pro-drug IPI-504 and bortezomib is synergistically efficacious. nih.gov This suggests that disrupting two key components of the cellular protein quality control machinery can lead to overwhelming proteotoxic stress and subsequent cancer cell death.

Preclinical models have indicated that HSP90 inhibition can produce additive or synergistic effects when combined with anti-angiogenic agents. nih.gov A key mechanism supporting this combination is the finding that 17-AAG treatment leads to the downregulation of Vascular Endothelial Growth Factor (VEGF), a critical signaling protein in the process of angiogenesis. nih.gov The combination of 17-AAG with sorafenib, which has anti-angiogenic properties, further supports this approach by targeting tumor vasculature through multiple mechanisms. clinicaltrials.gov

Table 2: Preclinical Studies of 17-AAG with Targeted Molecular Therapies

| Therapy Class | Combination Agent | Cancer Model | Key Findings | Reference |

|---|---|---|---|---|

| Kinase Inhibitor | Sorafenib | Solid Tumors | Combination aims to block multiple cell growth and angiogenesis pathways. | clinicaltrials.gov |

| Kinase Inhibitor | PF-573228 (FAK Inhibitor) | Non-Small Cell Lung Cancer | Suppression of the Akt-mTOR pathway and enhanced apoptosis. | spandidos-publications.com |

| Proteasome Inhibitor | Bortezomib | Multiple Myeloma | Synergistic efficacy in both cell lines and xenograft models. | nih.gov |

| Anti-Angiogenic Agent | Generic | Various Tumor Models | Additive and synergistic effects; 17-AAG downregulates VEGF. | nih.govnih.gov |

Potentiation of Radiotherapy in Preclinical Tumor Models

HSP90 inhibitors have been identified as potent radiosensitizers. nih.gov Preclinical research in human cervical carcinoma cell lines (HeLa and SiHa) and in mouse xenograft models demonstrated that 17-AAG enhances the cellular response to ionizing radiation. nih.gov This potentiation was observed with both single and fractionated courses of irradiation. The mechanism for this radiosensitization is multifactorial, involving the 17-AAG-mediated degradation of key proteins involved in cell survival and DNA repair, such as Akt. nih.govnih.gov By inhibiting the PI3K-Akt pathway, 17-AAG can sensitize even radioresistant cells to the cytotoxic effects of radiation. nih.gov The increased cell death appears to result from a combination of both apoptotic and non-apoptotic pathways. nih.gov

Table 3: Preclinical Studies of 17-AAG in Combination with Radiotherapy

| Cancer Model | Key Findings | Mechanism | Reference |

|---|---|---|---|

| Human Cervical Carcinoma (HeLa, SiHa) | Enhanced radiation response in vitro and in vivo. | Downregulation of prosurvival proteins (Akt, Raf-1, etc.). | nih.gov |

| Radioresistant Tumor Cells | Sensitizes resistant cells to radiation. | Inhibition of the PI3K-Akt signaling pathway. | nih.gov |

Exploration of Immunotherapy Combinations in Preclinical Settings

Emerging research highlights the potential of combining HSP90 inhibitors with immunotherapy to modulate the tumor microenvironment and enhance anti-tumor immune responses. mdpi.com Preclinical studies using the 17-AAG analog, 17-DMAG, in murine tumor models have shown that this combination can lead to superior therapeutic outcomes. researchgate.net

The administration of the HSP90 inhibitor was found to recondition the tumor microenvironment by reducing the frequency of immunosuppressive cells, such as myeloid-derived suppressor cells (MDSC) and regulatory T cells (Treg). researchgate.net Simultaneously, it promoted the activation of tumor-associated vascular endothelial cells, which facilitated the infiltration of beneficial Type-1 T cells into the tumor. When combined with an EphA2-targeted cancer vaccine or the adoptive transfer of EphA2-specific CD8+ T cells, the HSP90 inhibitor co-treatment resulted in significantly slowed tumor growth and enhanced tumor cell recognition by the immune system. researchgate.net This suggests that HSP90 inhibition can overcome barriers to effective immunotherapy, such as poor T cell infiltration and an immunosuppressive microenvironment. mdpi.comresearchgate.net

Table 4: Preclinical Studies of HSP90 Inhibitors in Combination with Immunotherapy

| Combination Strategy | Cancer Model | Key Findings | Reference |

|---|---|---|---|

| 17-DMAG + EphA2-targeted immunotherapy (vaccine or adoptive T-cell transfer) | Murine Tumor Models | Slowed tumor growth; enhanced T-cell recognition; reduced MDSCs and Tregs; increased T-cell infiltration. | researchgate.net |

| HSP90 Inhibitors + Immune Checkpoint Inhibitors (e.g., anti-PD-1) | General Tumor Models | Mechanistic potential to increase T cell activation and tumor immunogenicity. | mdpi.com |

Future Research Directions and Unanswered Questions

Development of Novel Hsp90 Inhibitory Scaffolds and Chemical Classes

The quest for new Hsp90 inhibitors has moved beyond natural product derivatives to synthetic small molecules with improved pharmacological properties. nih.govnih.gov The availability of crystal structures of the Hsp90 N-terminal domain has facilitated structure-based design and high-throughput screening, leading to the discovery of diverse chemical scaffolds with Hsp90 inhibitory activity. nih.gov One such emerging class is the purine-scaffold series, which offers the potential for better pharmacological profiles compared to the ansamycin-based inhibitors. nih.gov Research is also focused on developing inhibitors that target other aspects of the Hsp90 chaperone cycle, such as the disruption of co-chaperone/Hsp90 interactions, which could offer greater specificity. nih.gov

Design of Isoform-Selective Hsp90 Inhibitors

A significant challenge in Hsp90-targeted therapy has been the pan-inhibitory nature of most compounds, leading to off-target effects and toxicities. nih.govnih.gov The Hsp90 family comprises four isoforms: Hsp90α and Hsp90β in the cytoplasm, Grp94 in the endoplasmic reticulum, and TRAP-1 in the mitochondria. nih.govresearchgate.netnih.gov These isoforms have distinct roles, and their non-selective inhibition can induce a pro-survival heat shock response. nih.govresearchgate.net

Consequently, a major focus of current research is the development of isoform-selective inhibitors. nih.govresearchgate.net This is a challenging endeavor due to the high degree of conservation in the ATP-binding pocket across isoforms. nih.govresearchgate.net For instance, the N-terminal ATP binding sites of Hsp90α and Hsp90β are 95% identical. nih.govresearchgate.net Despite this, structure-based design approaches are being employed to exploit subtle differences and create inhibitors with selectivity for a particular isoform, which may lead to a more targeted therapeutic effect with reduced toxicity. nih.govnih.gov For example, KUNB31 has been reported as an Hsp90β-selective inhibitor, and pimitespib (TAS-116) shows dual selectivity for Hsp90α/β. mdpi.com

Prodrug Approaches and Advanced Delivery Systems for Improved Pharmacological Profiles

Many Hsp90 inhibitors, particularly the early natural product derivatives, suffer from poor solubility and unfavorable pharmacokinetic profiles, limiting their clinical utility. nih.govmdpi.com Prodrug strategies are being explored to overcome these limitations. nih.govrsc.orgsciencepublishinggroup.com A prodrug is an inactive or less active molecule that is converted into the active drug within the body, which can improve properties like solubility, permeability, and site-specific delivery. rsc.orgsciencepublishinggroup.commdpi.com For peptide-based Hsp90 inhibitors, masking with protecting groups that can be cleaved intracellularly is one approach to enhance cell permeability. nih.gov

Nanocarrier-Based Delivery Strategies

Nanocarrier systems represent a promising approach to improve the delivery of Hsp90 inhibitors. nih.govnih.gov These systems can encapsulate hydrophobic drugs, enhancing their solubility and bioavailability. nih.gov Furthermore, nanocarriers can be designed to target tumor tissues, thereby increasing the drug concentration at the desired site and minimizing systemic toxicity. nih.govscilit.net Various nanocarriers, such as lipid-based nanoparticles and polymer-grafted magnetic graphene oxide, are being investigated for the delivery of Hsp90 inhibitors and other anticancer agents. nih.govdovepress.com

Application of Proteolysis-Targeting Chimeras (PROTACs) in Hsp90 Degradation

Proteolysis-targeting chimeras (PROTACs) are a novel therapeutic modality that harnesses the cell's own protein disposal system, the ubiquitin-proteasome system, to selectively degrade target proteins. youtube.comyoutube.com A PROTAC is a heterobifunctional molecule with one end binding to the target protein (e.g., Hsp90) and the other end recruiting an E3 ubiquitin ligase. youtube.comyoutube.com This proximity induces the ubiquitination and subsequent degradation of the target protein by the proteasome. youtube.comyoutube.com

This approach offers a distinct advantage over simple inhibition by leading to the direct removal of the Hsp90 protein. mdpi.com Recently, a PROTAC strategy has been developed to selectively degrade Hsp90α, demonstrating potent anti-tumor activity with lower toxicity in preclinical models. nih.gov Another innovative approach, termed HSP90 interactome-mediated PROTAC (HIM-PROTAC), utilizes the Hsp90 chaperone machinery to degrade other target proteins, such as GPX4, expanding the application of this technology. acs.orgnih.gov

Role of 17-(Allylamino-d5) Geldanamycin (B1684428) as a Research Tool in Fundamental Biology

17-(Allylamino-d5) Geldanamycin (a deuterated version of 17-AAG) and its parent compound, 17-AAG, have been invaluable as research tools to elucidate the fundamental biological functions of Hsp90. frontiersin.orgtocris.com By inhibiting Hsp90, these compounds allow researchers to identify Hsp90 client proteins and understand the downstream consequences of Hsp90 inhibition on various cellular processes. nih.govnih.gov For example, studies using 17-AAG have revealed the role of Hsp90 in regulating signal transduction pathways critical for tumor cell proliferation and survival. nih.govnih.gov It has also been used to investigate the role of Hsp90 in neurodegenerative diseases and inflammatory responses. frontiersin.org The use of 17-AAG has helped to validate Hsp90 as a therapeutic target and continues to be important in preclinical studies to explore new therapeutic combinations and mechanisms of action. frontiersin.orgnih.govnih.gov

Identification of Novel Hsp90 Client Proteins and Downstream Signaling Pathways

Hsp90 is a molecular chaperone that interacts with a large and diverse group of "client" proteins, many of which are key signaling molecules involved in cell growth, differentiation, and survival. nih.govacs.org A continuous area of research is the identification of new Hsp90 client proteins and the elucidation of the signaling pathways they regulate. acs.org This knowledge is crucial for understanding the full spectrum of Hsp90's cellular functions and for identifying new therapeutic opportunities. nih.gov

Recent proteomic approaches have been developed to systematically investigate the interactions between Hsp90 and its client proteome. acs.org For instance, a targeted proteomic method was developed to quantify the human helicase proteome and identify novel helicase clients of Hsp90. acs.org The identification of new client proteins can provide insights into the mechanisms of action of Hsp90 inhibitors and may reveal new biomarkers for predicting treatment response.

Further Elucidation of Deuterium (B1214612) Isotope Effects on Compound Metabolism and Activity

The substitution of hydrogen with its heavier, stable isotope, deuterium, is a medicinal chemistry strategy employed to improve the pharmacokinetic properties of a drug. nih.gov This approach is predicated on the kinetic isotope effect (KIE) , where the greater mass of deuterium results in a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. juniperpublishers.comportico.org Cleavage of this bond is often a rate-limiting step in drug metabolism by enzymes like the cytochrome P450 (CYP450) family. nih.govnih.gov By slowing down this metabolic process, deuteration can lead to increased drug exposure, a longer half-life, and potentially a more favorable dosing regimen. acs.org

For this compound, the "d5" designation indicates that five hydrogen atoms on the allylamino group have been replaced with deuterium. This specific placement is a deliberate tactic to block a known site of metabolic vulnerability in the parent compound, 17-AAG (Tanespimycin). sigmaaldrich.com Future research must focus on precisely quantifying the impact of this deuteration.

Key unanswered questions and research directions include:

Comparative Pharmacokinetics: Direct, head-to-head preclinical and clinical studies are needed to compare the pharmacokinetic profiles of this compound and its non-deuterated counterpart, 17-AAG. Key parameters of interest are the maximum plasma concentration (Cmax), area under the curve (AUC), and elimination half-life (t½). nih.govmdpi.com Such studies will definitively establish the real-world benefit of deuteration.

Metabolic Pathway Analysis: A critical research avenue is to determine if deuteration alters the metabolic fate of the compound. While the primary goal is to slow metabolism at the allylamino group, it is possible this could lead to "metabolic shunting," where the body compensates by metabolizing the drug through alternative, secondary pathways. nih.govresearchgate.net Detailed analysis is required to identify and characterize any new metabolites and to assess whether they are active or potentially toxic. nih.gov

Impact on Efficacy and Target Engagement: It is crucial to investigate whether the altered pharmacokinetics translate to improved therapeutic efficacy. This involves assessing if the sustained exposure to this compound leads to more prolonged inhibition of Hsp90 and more significant degradation of its client proteins, such as c-RAF-1 and CDK4, in tumor models. nih.govuq.edu.au

| Research Question | Rationale | Potential Impact |

| How does the pharmacokinetic profile of this compound compare to 17-AAG? | To quantify the improvement in metabolic stability and drug exposure conferred by deuteration. nih.govacs.org | Could validate the deuteration strategy, potentially leading to improved dosing schedules and patient convenience. |

| Does deuteration lead to metabolic shunting? | To ensure that blocking one metabolic pathway does not open up others that could produce toxic or inactive metabolites. nih.govnih.gov | Provides a more complete safety and activity profile of the deuterated compound. |

| What is the magnitude of the kinetic isotope effect on Hsp90 inhibition? | To confirm that the deuterium substitution effectively slows the rate-limiting step of metabolism. portico.orgnih.gov | Strengthens the mechanistic understanding of the drug's advantages. |

| Does enhanced exposure improve anti-tumor activity? | To link the improved pharmacokinetic properties directly to better therapeutic outcomes in preclinical models. oup.com | Provides a strong rationale for advancing the compound into clinical trials. |

Addressing Remaining Challenges in Hsp90-Targeted Drug Discovery

Despite decades of research and over 20 compounds entering clinical trials, targeting Hsp90 remains a formidable challenge in cancer therapy, with only one inhibitor, Pimitespib, gaining approval, and only in Japan for a specific indication. nih.govnih.govfrontiersin.org The development of this compound, while addressing pharmacokinetic issues, does not resolve several other fundamental obstacles in this field. nih.govnih.gov

Key challenges that demand continued investigation are:

Induction of the Heat Shock Response (HSR): A major compensatory mechanism to Hsp90 inhibition is the activation of Heat Shock Factor 1 (HSF1), leading to the upregulation of other chaperones, particularly Hsp70 and Hsp27. mdpi.comnih.gov These proteins can assume some of Hsp90's functions, protecting cancer cells from apoptosis and conferring drug resistance. ashpublications.orgashpublications.org Future strategies must focus on co-targeting Hsp90 and the HSR. For example, combining Hsp90 inhibitors with agents that block Hsp70 induction has shown promise in increasing cell death. ashpublications.org

Isoform Selectivity: The Hsp90 family has four main isoforms: Hsp90α and Hsp90β in the cytoplasm, GRP94 in the endoplasmic reticulum, and TRAP1 in the mitochondria. nih.gov Most inhibitors developed to date are "pan-inhibitors," binding to the N-terminal ATP pocket that is highly conserved across isoforms. nih.govnih.gov This lack of selectivity is believed to contribute to off-target toxicities. nih.gov Developing inhibitors that can selectively target a specific isoform (e.g., Hsp90α, which is often more highly expressed in tumors) is a critical goal. nih.govresearchgate.net This remains incredibly difficult due to the high degree of similarity in the binding sites. nih.gov

Patient Selection and Biomarkers: Not all tumors are equally dependent on Hsp90 for survival. mdpi.com The failure of clinical trials has been partly attributed to a lack of patient selection based on biomarkers that predict dependency on Hsp90 client proteins. mdpi.com Future trials must incorporate robust biomarker strategies to identify patient populations most likely to benefit, potentially through multi-omics profiling. mdpi.com

Combination Therapies: Given the induction of resistance pathways, Hsp90 inhibitors are increasingly viewed as components of combination therapies rather than monotherapies. nih.govmdpi.com Preclinical studies have shown synergistic effects when Hsp90 inhibitors are combined with chemotherapy, other targeted agents (like MEK or ALK inhibitors), and immunotherapy. mdpi.commdpi.com The rationale is that Hsp90 inhibition can degrade proteins involved in drug resistance, thereby re-sensitizing tumors to other treatments. frontiersin.orgmdpi.com Optimizing these combinations, including dosage and scheduling, is a key area for future research.

| Challenge | Description | Future Research Direction |

| Heat Shock Response (HSR) | Inhibition of Hsp90 triggers a pro-survival response, upregulating other heat shock proteins like Hsp70, which leads to drug resistance. mdpi.comashpublications.org | Development of combination therapies that co-target Hsp90 and key components of the HSR, such as Hsp70. ashpublications.org |

| Isoform Non-Selectivity | Most inhibitors target all Hsp90 isoforms, potentially causing off-target effects and toxicity due to the inhibition of constitutively expressed Hsp90β in normal tissues. nih.govnih.govnih.gov | Design of isoform-specific inhibitors (e.g., targeting Hsp90α, TRAP1, or Grp94) or C-terminal inhibitors that may not induce the HSR. ashpublications.orgnih.gov |

| Patient Selection | The broad role of Hsp90 makes it difficult to identify which cancer types or individual patients will respond to treatment. mdpi.com | Identification and validation of predictive biomarkers to enrich for patient populations with high Hsp90 dependency. mdpi.com |

| Monotherapy Efficacy | As a monotherapy, Hsp90 inhibitors have shown limited clinical efficacy, often due to the rapid development of resistance. nih.govmdpi.com | Rational design of combination strategies with chemotherapy, targeted therapy, or immunotherapy to achieve synergistic effects and overcome resistance. mdpi.commdpi.com |

Q & A

Q. What is the mechanism of action of 17-(Allylamino-d5) Geldanamycin in Hsp90 inhibition, and how can researchers validate its target engagement?

- Methodological Answer : The compound inhibits Hsp90 by binding to its N-terminal ATP-binding pocket, destabilizing client proteins critical for cancer cell survival (e.g., HER2, Akt). To validate target engagement:

- Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity.

- Assess client protein degradation (e.g., HER2, Raf-1) via Western blotting in treated vs. untreated cells.

- Conduct competitive binding assays with radiolabeled geldanamycin to confirm displacement by 17-(Allylamino-d5) derivatives .

Q. How is this compound synthesized, and what factors influence reaction yields?

- Methodological Answer : The synthesis involves displacing the 17-methoxy group of geldanamycin with deuterated allylamine under reflux in THF. Key factors affecting yield:

- Substituent reactivity : Electron-deficient methoxy groups (e.g., 19-substituted derivatives) show higher displacement efficiency.

- Solvent purity : Anhydrous THF minimizes side reactions.

- Temperature control : Excessive heat promotes conjugate addition byproducts (e.g., with 19-vinyl derivatives).

| 19-Substituent | Yield (%) | Notes |

|---|---|---|

| Methyl | 85 | Optimal for clinical analogs |

| Vinyl | 0 | Competing side reactions |

| Ethyl | 72 | Moderate solubility |

| Data derived from substituted geldanamycin synthesis studies . |

Q. What standard in vitro assays are used to evaluate the bioactivity of this compound?

- Methodological Answer :

- Proliferation assays : Use glioblastoma (U87) or breast cancer (SK-BR-3) cell lines with MTT or Alamar Blue to measure IC50 values.

- Autophagy induction : Monitor LC3-II accumulation via immunofluorescence in OLN-93 cells expressing α-synuclein mutants .

- Hsp90 client protein analysis : Quantify HER2 or Akt levels in lysates using ELISA or flow cytometry .

Q. Why is deuterium labeling used in this compound, and how does it enhance mechanistic studies?

- Methodological Answer : Deuterium at the allylamino group enables isotopic tracing for:

- Metabolic stability : Track hepatic metabolism using LC-MS/MS to compare oxidation rates vs. non-deuterated 17-AAG .

- Protein interaction mapping : Employ NMR or hydrogen-deuterium exchange (HDX) to study binding kinetics with Hsp90 .

Q. Which cell lines or animal models are commonly used to study this compound’s efficacy?

- Methodological Answer :

- In vitro : OLN-93 (α-synuclein aggregation), U87 (glioblastoma), and SK-BR-3 (HER2+ breast cancer) .

- In vivo : Xenograft models (e.g., HER2+ breast cancer in nude mice) to assess tumor regression and toxicity profiles .

Advanced Research Questions

Q. How does the deuterium substitution at the allylamino group alter metabolic stability compared to non-deuterated 17-AAG?

- Methodological Answer :

- Hypoxic microsome studies : Under normoxia, 17-AAG undergoes oxidative metabolism (CYP3A4-mediated), while 17-(Allylamino-d5) shows reduced 19-glutathionyl adduct formation due to deuterium’s kinetic isotope effect.

- Reductive metabolism : Geldanamycin (17-methoxy) forms hydroquinones, but 17-AAG derivatives resist reduction, favoring quinone stability. Deuterium slows oxidative dealkylation, extending half-life .

Q. What experimental strategies resolve contradictions in efficacy data across different cancer cell lines?

- Methodological Answer :

- Transcriptomic profiling : Compare Hsp90 isoform (Hsp90α vs. β) expression in resistant vs. sensitive lines (e.g., glioblastoma vs. breast cancer).

- Combinatorial screens : Test synergy with kinase inhibitors (e.g., trastuzumab in HER2+ models) to overcome resistance .

- Microenvironment modeling : Use 3D spheroids or hypoxia chambers to mimic in vivo conditions affecting drug penetration .

Q. What formulation approaches improve the solubility and bioavailability of this compound?

- Methodological Answer :

- Micellar encapsulation : Use mPEG-b-PCL copolymers to enhance aqueous solubility (e.g., 10-fold increase in Cmax).

- Prodrug design : Introduce phosphate esters at the C-11 hydroxyl for pH-sensitive release in tumors.

- Liposomal delivery : Incorporate cholesterol to stabilize formulations and reduce Cremophor EL-related toxicity .

Q. How can structure-activity relationship (SAR) studies guide derivatization at the C-17 position?

- Methodological Answer :

- Substituent screening : Replace allylamino with dimethylaminoethyl (17-DMAG) or pyrrolidinylethyl (17AEP-GA) groups to balance solubility and binding.